3,4,4-Trimethylazetidin-2-one

Medicinal Chemistry Lead Optimization Physicochemical Property

Validating beta-lactam SAR requires precise substitution patterns. Off-the-shelf 4,4-dimethyl analogs lack the steric bulk needed for specific hydrophobic pocket occupancy. This compound delivers: - Distinct gem-dimethyl & C3-methyl substitution vs. less substituted congeners - N-H donor for pharmacophore confirmation studies (compare vs. 1,3,3-trimethyl isomer) - ≥95% purity grade for consistent biochemical/cell-based screening Use as a reference standard for GC-MS method development or as a minimal scaffold for differentiation-activity studies.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 22607-01-8
Cat. No. B12974037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4-Trimethylazetidin-2-one
CAS22607-01-8
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1C(=O)NC1(C)C
InChIInChI=1S/C6H11NO/c1-4-5(8)7-6(4,2)3/h4H,1-3H3,(H,7,8)
InChIKeyJFBUBHRVMZNJIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,4-Trimethylazetidin-2-one: Sterically Defined Beta-Lactam Scaffold


3,4,4-Trimethylazetidin-2-one is a monocyclic beta-lactam (2-azetidinone) with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . The compound features three methyl substituents at positions C3 (one methyl) and C4 (two geminal methyl groups), creating a distinctive steric and electronic environment around the strained four-membered ring . This specific methylation pattern differentiates it from closely related azetidinone analogs that carry fewer or differently positioned alkyl groups, directly influencing properties such as hydrogen-bonding capacity, ring-strain energy, and metabolic stability .

Sterically defined beta-lactam scaffold
Distinct 3,4,4-trimethyl substitution pattern
N-H donor supports pharmacophore modeling
Documented purity specification for batch consistency

Procurement Risks: Why Methyl-Group Analogs Are Not Interchangeable


The azetidin-2-one ring is a privileged scaffold, but its biological and chemical performance is exquisitely sensitive to its substitution pattern. Even minor changes in the number or position of methyl groups can fundamentally alter key molecular properties. For 3,4,4-Trimethylazetidin-2-one, the 3,3- or 4,4-dimethyl analogs differ in molecular weight, hydrogen-bond donor/acceptor capacity, lipophilicity, and steric shielding of the beta-lactam carbonyl . In a class where scaffold decoration dictates target selectivity and pharmacokinetics, substituting 3,4,4-Trimethylazetidin-2-one with a less- or differently-methylated congener can destroy activity against a specific biological target and introduce unpredictable off-target effects .

4,4-Dimethyl analog
Lower molecular weight and altered lipophilicity may shift ADME behavior and target engagement.
1,3,3-Trimethyl isomer
Absence of N-H hydrogen-bond donor eliminates a key pharmacophoric interaction, risking loss of target binding.

Quantitative Evidence: 3,4,4-Trimethylazetidin-2-one vs. Key Analogs


Molecular Weight Differentiation: 3,4,4-Trimethyl vs. 4,4-Dimethyl

3,4,4-Trimethylazetidin-2-one has a molecular weight of approximately 113 g/mol, while the 4,4-dimethyl analog (CAS 4879-95-2) has a significantly lower molecular weight of approximately 99 g/mol .

Mol. Weight Shift
Cross-study comparable
113 vs 99 g/mol (+14)
Supports distinct ADME parameterization
Lead optimization context
Medicinal Chemistry Lead Optimization Physicochemical Property

Isomeric Differentiation: 3,4,4-Trimethyl vs. 1,3,3-Trimethyl

3,4,4-Trimethylazetidin-2-one (CAS 22607-01-8) and 1,3,3-trimethylazetidin-2-one (CAS 27983-92-2) are structural isomers, both with the same molecular weight (~113 g/mol) .

Isomer Identity
Cross-study comparable
Same MW, different N-substitution
Requires orthogonal identity confirmation
NMR or MS differentiation needed
Structural Biology NMR Spectroscopy Isomerism

Hydrogen-Bond Capacity: N-H vs. N-Methyl Substitution

3,4,4-Trimethylazetidin-2-one possesses one hydrogen-bond donor (the N-H proton), whereas its N-methylated isomer, 1,3,3-trimethylazetidin-2-one, has zero hydrogen-bond donors .

H-Bond Donor
Class-level inference
1 (N-H) vs 0 (N-Me)
Critical pharmacophoric difference
Enzyme binding may require N-H
Drug Design Pharmacophore Modeling Enzyme Inhibition

Purity and Quality Assurance for Research Procurement

Commercially available 3,4,4-Trimethylazetidin-2-one is supplied at a purity of >=95%, as specified by Leyan, with a comparable 95% minimum purity specification for the 4,4-dimethyl analog from Bidepharm .

Purity Specification
Cross-study comparable
≥95% (both)
Enables batch-to-batch reproducibility
Vendor specification review
Procurement Quality Control Reproducibility

Validated Application Scenarios for 3,4,4-Trimethylazetidin-2-one


Fragment-Based Lead Discovery and Scaffold Hopping

When exploring beta-lactam scaffolds for novel targets, 3,4,4-Trimethylazetidin-2-one provides a higher molecular weight, intermediate lipophilicity, and a distinct steric bulk at the 4-position compared to the 4,4-dimethyl analog. Use it as a core fragment where the additional carbon atom and geminal methyls are hypothesized to fill a hydrophobic enzyme pocket not accessible by the smaller dimethyl analog. Procure the >=95% purity grade from a verified supplier to ensure consistency in biochemical or cell-based screening [1].

Pharmacophore Modeling of N-H Hydrogen Bonding

To experimentally validate a pharmacophore hypothesis that requires an N-H hydrogen-bond donor, 3,4,4-Trimethylazetidin-2-one can be pitted head-to-head against its 1,3,3-trimethyl isomer (CAS 27983-92-2) which lacks an N-H. Differential activity between these two compounds in the same assay can confirm or refute the critical role of the N-H moiety for a given target. The use of high-purity material is essential to avoid confounding effects from residual synthetic precursors [1].

Tool Compound for Differentiation-Inducing Activity Studies

Given the reported ability of certain azetidinone-substituted analogs to arrest proliferation of undifferentiated cells and induce monocyte differentiation [1], 3,4,4-Trimethylazetidin-2-one may serve as a minimal core structure for structure-activity relationship (SAR) studies exploring this phenotype. Use the compound to delineate the minimal pharmacophore responsible for the differentiation activity observed in more complex azetidinone derivatives. Note: This is a class-level inference and has not been directly confirmed for this specific compound in a head-to-head comparison.

Reference Standard for IR and Mass Spectrometry

3,4,4-Trimethylazetidin-2-one has a documented GC-MS spectrum available in the SpectraBase database, along with its molecular ion and characteristic fragmentation pattern [1]. This spectral data makes it a suitable reference standard for developing and validating analytical methods for the detection and quantification of methyl-substituted beta-lactams in reaction monitoring, impurity profiling, or environmental sample analysis.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Distinct steric bulk & lipophilicity
Target pocket complementarity assay
Pharmacophore HBD validation
N-H hydrogen-bond donor presence
Differential activity vs N-Me isomer
Differentiation-induction SAR studies
Minimal beta-lactam core
Class-level differentiation endpoint context
Analytical reference standard
Documented GC-MS spectrum
Method development & impurity profiling
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